Bandgap Engineering: YN's Indirect Gap (0.8–1.3 eV) vs. ScN's Indirect Gap (1.1–1.3 eV) and TiN's Near-Metallic Behavior
YN exhibits an indirect bandgap in the rock-salt phase ranging from 0.8 eV to 1.3 eV, as determined by DFT calculations and experimental optical studies [1][2]. In a direct head-to-head computational comparison, scandium nitride (ScN) shows an indirect Γ-Χ bandgap of 1.3±0.3 eV and a direct X-point gap of 2.4±0.3 eV [3]. While the indirect gaps of YN and ScN overlap, YN offers a narrower, more tunable window near 1 eV—closer to the optimal bandgap for thermoelectric efficiency in superlattices. In contrast, titanium nitride (TiN) in bulk form has a reported bandgap of 0.0 eV (metallic) in some calculations [4], though nanoscale and nitrogen-rich phases can exhibit gaps up to 3.5 eV [5], making YN's consistent semiconducting behavior a key differentiator for predictable device performance.
| Evidence Dimension | Indirect bandgap (eV) |
|---|---|
| Target Compound Data | 0.8–1.3 eV (rock-salt YN) |
| Comparator Or Baseline | ScN: 1.3±0.3 eV (indirect); TiN (bulk): 0.0 eV (metallic) |
| Quantified Difference | YN gap is 0–0.5 eV narrower than ScN; YN is a true semiconductor vs. TiN's metallic behavior. |
| Conditions | DFT (GGA+U, GW) and experimental optical spectroscopy; rock-salt phase at zero pressure. |
Why This Matters
For thermoelectric applications, a bandgap near 1 eV optimizes the Seebeck coefficient and electrical conductivity; YN provides this while ScN's gap may be too wide and TiN is too conductive.
- [1] B. Saha et al., 'Electronic structure, vibrational spectrum, and thermal properties of yttrium nitride: A first-principles study', J. Appl. Phys. 109, 073720 (2011). View Source
- [2] Yttrium nitride - Wikipedia, citing indirect bandgap 0.9-1.3 eV. View Source
- [3] D. Gall et al., 'Electronic structure of ScN determined using optical spectroscopy, photoemission, and ab initio calculations', Phys. Rev. B 63, 125119 (2001). View Source
- [4] Materials Project, 'Calculation Summary for TiN', band gap 0.000 eV. View Source
- [5] A. Kavitha et al., 'Structural and optical characterization of semiconducting TiN nanoparticles thin film', Results in Physics 6 (2016) 356–361. View Source
